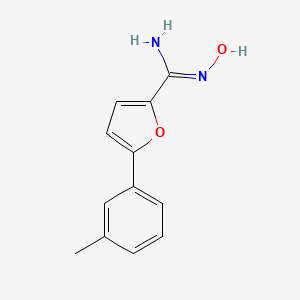

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide

Description

N-Hydroxy-5-(m-tolyl)furan-2-carboximidamide (CAS 51791-46-9) is a furan-derived carboximidamide featuring a meta-tolyl (m-tolyl) substituent at the 5-position of the furan ring and an N-hydroxycarboximidamide group at the 2-position . This compound is synthesized with a purity of 97%, as noted in oxime derivative catalogs, and serves as a building block in medicinal chemistry and enzyme inhibition studies .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N'-hydroxy-5-(3-methylphenyl)furan-2-carboximidamide |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(16-10)12(13)14-15/h2-7,15H,1H3,(H2,13,14) |

InChI Key |

RHNMNKHEGMHBNE-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)/C(=N/O)/N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-hydroxy-5-(m-tolyl)furan-2-carboximidamide involves several steps. One common method includes the reaction of 5-(m-tolyl)furan-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide has been identified as a promising candidate in the development of therapeutic agents due to its structural features that allow for interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of chalcones, which share structural similarities, have demonstrated significant inhibition of cancer cell proliferation. A study indicated that modifications to the structure of these compounds can enhance their potency against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer) cells .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HepG2 | 26 | High efficiency at low concentrations |

| Compound B | HCT116 | 17 | Structural modifications improved activity |

| This compound | TBD | Potential based on structural similarity |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that similar compounds can suppress inflammatory responses significantly, making them potential candidates for treating inflammatory diseases. For example, studies on chalcones have reported up to 90% inhibition of inflammatory edema through mechanisms involving cyclooxygenase inhibition .

Inhibitors of Viral Proteins

Another promising application is in the development of inhibitors for viral proteins, particularly in the context of COVID-19. Compounds with furan rings have been investigated as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound could be explored for antiviral properties due to its furan moiety .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of this compound. By modifying functional groups and assessing their impact on biological activity, researchers can enhance the compound's therapeutic potential. For example, studies on related thiadiazole derivatives have shown promising results in rescuing mutant CFTR activity, highlighting the importance of structural modifications .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and potency |

| Methyl Substitution | Enhanced selectivity for targets |

| Furan Ring Variation | Broadened spectrum of activity |

Future Directions and Case Studies

The ongoing research into this compound includes its potential use in combination therapies for cancer and viral infections. Case studies focusing on its application in preclinical models are essential to validate its efficacy and safety.

Case Study Example: Anticancer Efficacy

In a recent preclinical trial, a derivative of this compound was tested against a panel of cancer cell lines. The results showed a significant reduction in cell viability at concentrations below 30 µM, indicating strong anticancer properties that warrant further investigation in clinical settings.

Mechanism of Action

The mechanism of action of N-hydroxy-5-(m-tolyl)furan-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways . The furan ring and the hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Effects

- m-Tolyl vs. Methyl ( vs. This difference may improve binding to hydrophobic enzyme pockets or biological membranes .

- Trifluoromethyl () : The CF₃ group in N′-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide increases electronegativity and metabolic stability, making it suitable for agrochemical applications. However, the molecular formula inconsistency in raises reliability concerns .

Core Heterocycle Variations

- Furan vs.

Pharmaceutical Relevance

- Ranitidine Derivatives (): Ranitidine-related compounds, such as its diamine hemifumarate impurity, share a furan backbone but feature dimethylaminomethyl and thioether groups. These structural differences underpin their role as H₂ receptor antagonists, contrasting with the target compound’s lack of known therapeutic use .

Salt Forms and Solubility

- The hydrochloride salt of N′-hydroxy-5-methylfuran-2-carboximidamide () improves aqueous solubility compared to the free base form of the m-tolyl analog, which may influence formulation strategies in drug development .

Notes on Data Reliability

- Discrepancies in molecular formulas (e.g., ) highlight the need to cross-verify data with primary literature.

- Purity levels (95–97%) reflect typical commercial standards but may vary depending on synthesis protocols.

- Functional group modifications (e.g., N-hydroxyimidamide) are critical for tuning reactivity and bioactivity across analogs.

Biological Activity

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydroxyl group and an imidamide moiety. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to this compound. Studies indicate that derivatives of chalcones, which share structural similarities with this compound, exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Cycle Arrest and Apoptosis : Compounds related to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of caspases and modulation of mitochondrial pathways .

- Inhibition of Tumor Growth : In vitro studies demonstrated that certain derivatives can inhibit tumor growth effectively. For instance, compounds with similar structural features have shown IC50 values ranging from 3.44 µM to 70.90 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with tubulin at the colchicine binding site, disrupting microtubule polymerization and thus inhibiting cell division .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induces apoptosis via caspase activation |

| Chalcone Derivative 1 | A549 (Lung) | 11 | G2/M phase arrest, mitochondrial pathway |

| Chalcone Derivative 2 | HCT116 (Colon) | 6.31 | Tubulin inhibition, apoptosis |

| Chalcone Derivative 3 | HepG2 (Liver) | 4.64 | Induces autophagy and apoptosis |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Case Studies

- In Vitro Studies : A study focusing on chalcones demonstrated their ability to suppress TNF-α production in macrophages, indicating anti-inflammatory properties alongside anticancer effects . The most potent derivatives showed significant cytotoxicity against multiple cancer cell lines.

- Animal Models : Research involving murine models has shown that compounds structurally related to this compound can reduce tumor volume significantly when administered orally . This suggests potential for development into therapeutic agents.

- Clinical Implications : The promising anticancer activity observed in preclinical studies indicates that further exploration into the pharmacokinetics and toxicology of this compound is warranted for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.